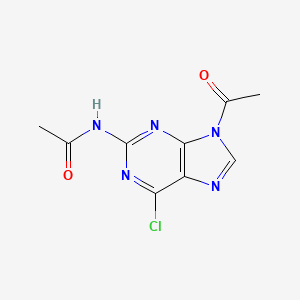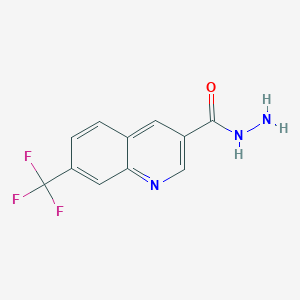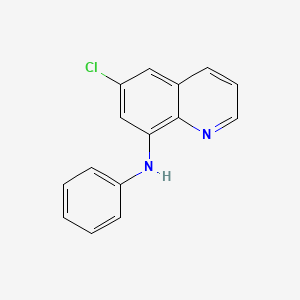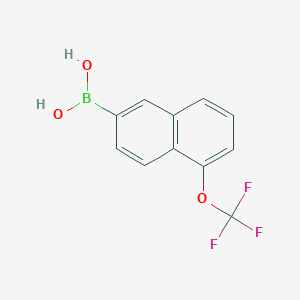![molecular formula C16H24N2O B11860700 N-[2-(Piperidin-1-yl)ethyl]-3,4-dihydro-2H-1-benzopyran-6-amine CAS No. 94126-73-5](/img/structure/B11860700.png)
N-[2-(Piperidin-1-yl)ethyl]-3,4-dihydro-2H-1-benzopyran-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(Piperidin-1-yl)ethyl)chroman-6-amine is a compound that features a piperidine ring attached to a chroman structure via an ethylamine linker. Piperidine derivatives are known for their significant role in medicinal chemistry, often serving as key building blocks in drug design . The chroman moiety, on the other hand, is a structural component found in various bioactive compounds, contributing to their pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Piperidin-1-yl)ethyl)chroman-6-amine typically involves the reaction of chroman-6-amine with 2-(piperidin-1-yl)ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(Piperidin-1-yl)ethyl)chroman-6-amine can undergo various chemical reactions, including:
Oxidation: The chroman moiety can be oxidized to form quinone derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or sulfonates as electrophiles.
Major Products Formed
The major products formed from these reactions include various substituted piperidine and chroman derivatives, which can exhibit diverse biological activities .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N-(2-(Piperidin-1-yl)ethyl)chroman-6-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperidine ring can mimic the structure of natural ligands, allowing the compound to modulate receptor activity or enzyme function . The chroman moiety may contribute to the compound’s overall stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(Piperidin-1-yl)ethyl)benzamide: Shares the piperidine and ethylamine linkage but has a benzamide instead of a chroman moiety.
N-(2-(Piperidin-1-yl)ethyl)pyridine: Contains a pyridine ring instead of a chroman structure.
Uniqueness
N-(2-(Piperidin-1-yl)ethyl)chroman-6-amine is unique due to the combination of the piperidine and chroman moieties, which may confer distinct pharmacological properties and enhance its potential as a therapeutic agent .
Eigenschaften
CAS-Nummer |
94126-73-5 |
|---|---|
Molekularformel |
C16H24N2O |
Molekulargewicht |
260.37 g/mol |
IUPAC-Name |
N-(2-piperidin-1-ylethyl)-3,4-dihydro-2H-chromen-6-amine |
InChI |
InChI=1S/C16H24N2O/c1-2-9-18(10-3-1)11-8-17-15-6-7-16-14(13-15)5-4-12-19-16/h6-7,13,17H,1-5,8-12H2 |
InChI-Schlüssel |
TYFIZLLSZPDVQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCNC2=CC3=C(C=C2)OCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Chlorospiro[benzo[e][1,3]oxazine-4,4'-piperidin]-2(3H)-one](/img/structure/B11860633.png)







![7-Methyl-2-(propan-2-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11860683.png)
![4-[(4Z)-4-hydroxyiminochromen-2-yl]phenol](/img/structure/B11860697.png)
![Ethyl 3-methyl-8-oxo-5,6,7,8-tetrahydrothiazolo[3,2-a][1,3]diazepine-2-carboxylate](/img/structure/B11860708.png)

